molecular formula C8H7BrCl2O B1267109 4-(2-Bromoethoxy)-1,2-dichlorobenzene CAS No. 3245-41-8

4-(2-Bromoethoxy)-1,2-dichlorobenzene

Cat. No. B1267109
CAS RN: 3245-41-8
M. Wt: 269.95 g/mol
InChI Key: SQMJIYQANBYVEL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related bromo- and chloro-substituted benzene derivatives involves multi-step chemical processes, including halogenation, etherification, and sometimes complex reactions like the Diels-Alder cycloaddition or C-H activation reactions. For instance, compounds like 4-Bromo-2-chlorotoluene have been synthesized from bromo-nitrotoluene precursors through reduction, diazotization, and Sandmeyer reactions, indicating a potential pathway for synthesizing 4-(2-Bromoethoxy)-1,2-dichlorobenzene by introducing an ether linkage at a suitable stage (Xue Xu, 2006).

Molecular Structure Analysis

The molecular structure of bromo- and chloro-substituted benzenes has been extensively studied using various spectroscopic and computational methods. These studies often focus on the electronic structure, vibrational spectra, and molecular geometry, providing insights into the impact of halogen substitutions on the benzene ring. For example, a comprehensive computational and spectroscopic study on 2-bromo-1,4-dichlorobenzene revealed detailed information about its molecular geometry, electronic density, and local reactivity properties (P. Vennila et al., 2018).

Scientific Research Applications

Car Air Fresheners and Environmental Exposure

1,4-Dichlorobenzene, a compound related to 4-(2-Bromoethoxy)-1,2-dichlorobenzene, is used in mothballs and certain air fresheners. It's been studied for its role as a volatile organic compound contaminating indoor air, with potential links to decreased pulmonary function in adults (Elliott & Loomis, 2008).

Synthesis and Chemical Reactions

The synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene, an intermediate of dofetilide, has been studied, focusing on the Williamson Reaction and the effects of reaction conditions like temperature and solvent (Zhai Guang-xin, 2006).

Environmental and Occupational Health

1,2-Dichlorobenzene, another related compound, is used in significant quantities as an intermediate in chemical production and as a solvent. Its impact on workplace exposure and potential health effects has been documented, highlighting the need for careful handling and exposure limitations (Knecht & Lewalter, 2012).

Catalytic Reactions and Environmental Applications

Research on the catalytic oxidation of 1,2-dichlorobenzene over various transition metal oxides suggests significant potential for environmental applications, such as in air purification and pollutant degradation (Krishnamoorthy, Rivas, & Amiridis, 2000).

Safety And Hazards

Like many halogenated organic compounds, “4-(2-Bromoethoxy)-1,2-dichlorobenzene” could potentially be hazardous. It might be harmful if ingested, inhaled, or comes into contact with the skin. It could also potentially be an environmental hazard due to its likely poor biodegradability .

properties

IUPAC Name

4-(2-bromoethoxy)-1,2-dichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrCl2O/c9-3-4-12-6-1-2-7(10)8(11)5-6/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMJIYQANBYVEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCBr)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70299808
Record name 4-(2-bromoethoxy)-1,2-dichlorobenzene
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Molecular Weight

269.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Bromoethoxy)-1,2-dichlorobenzene

CAS RN

3245-41-8
Record name 4-(2-Bromoethoxy)-1,2-dichlorobenzene
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 132956
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Record name NSC132956
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(2-bromoethoxy)-1,2-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared according to the experimentals described for Example 1 above from 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol and 3,4-dichlorophenoxy-ethylbromide in 85% yield. The reagent 3,4-dichlorophenoxy-ethylbromide was prepared by a similar procedure for the synthesis of 4-chloro-3-fluorophenoxy-ethylbromide in Example 4 above from 3,4-dichlorophenol and 1,2-dibromoethane. EM (calc.): 368.0; MS (ESI) m/e: 369.0 (M+H)+.
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